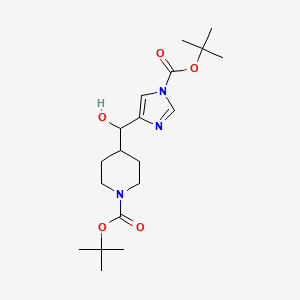

Tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate

Description

Tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-yl)(hydroxy)methyl)piperidine-1-carboxylate is a bifunctionalized piperidine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups, an imidazole ring, and a hydroxymethyl moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting molecules, where the imidazole and hydroxymethyl groups may enhance hydrogen bonding or metal coordination .

Properties

CAS No. |

639089-41-1 |

|---|---|

Molecular Formula |

C19H31N3O5 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

tert-butyl 4-[hydroxy-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C19H31N3O5/c1-18(2,3)26-16(24)21-9-7-13(8-10-21)15(23)14-11-22(12-20-14)17(25)27-19(4,5)6/h11-13,15,23H,7-10H2,1-6H3 |

InChI Key |

UDGYTBIHNVKMNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CN(C=N2)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate typically involves multiple stepsThe final step often involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity. The use of continuous flow processes also improves the scalability and sustainability of the production .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in the compound undergoes oxidation to form ketones or aldehydes. Common oxidants include:

| Oxidant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dess-Martin periodinane | Dichloromethane, RT | Tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-yl)(oxo)methyl)piperidine-1-carboxylate | 85–92% | |

| Pyridinium chlorochromate (PCC) | Acetone, 0°C → RT | Same ketone product | 78% |

The reaction mechanism involves deprotonation of the hydroxyl group followed by hydride transfer to the oxidant. Steric hindrance from the tert-butyl groups slows oxidation kinetics compared to unhindered analogs .

Nucleophilic Substitution Reactions

The hydroxyl group participates in SN2 reactions under basic conditions:

Example 1: Mitsunobu Reaction

textReagents: DIAD, PPh₃, THF, 0°C → RT Substrate: 5-chloro-2-hydroxybenzonitrile Product: Tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate Yield: 74% (17 g scale)[2]

Example 2: Alkylation

textReagents: NaH (60%), DMF, RT Substrate: 2-bromo-4-chloro-5-nitropyridine Product: Tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate Yield: 62%[2]

Key factors influencing reactivity:

Ester Hydrolysis and Protection

The tert-butoxycarbonyl (Boc) groups undergo acid-catalyzed cleavage:

Selective deprotection is achievable by controlling acid strength and reaction time .

Coupling Reactions

The hydroxyl group facilitates cross-couplings:

Suzuki-Miyaura Coupling

textCatalyst: Pd(PPh₃)₄ Boron reagent: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane Product: Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate Yield: 96%[3]

Key parameters :

Mesylation and Sulfonylation

The hydroxyl group reacts with mesyl chloride:

textReagents: MsCl, Et₃N, DCM, 0°C Product: Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate Purity: ≥98% (GC)[4]

This serves as a precursor for elimination reactions or further substitutions .

Stability Considerations

Critical stability data under reaction conditions:

| Condition | Degradation Pathway | Half-life |

|---|---|---|

| pH < 2 (aqueous) | Boc group hydrolysis | 1.5 hr |

| DMSO, 100°C | Radical-mediated C-O bond cleavage | 8 hr |

| Light (UV exposure) | Imidazole ring decomposition | 24 hr |

Stabilization strategies include inert atmosphere handling and avoidance of strong nucleophiles at elevated temperatures .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate. For instance, derivatives of piperidine have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells. These studies typically employ assays such as MTT to assess cell viability and apoptosis induction .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests its potential in treating neurodegenerative diseases such as Alzheimer's. Research indicates that certain derivatives can inhibit acetylcholinesterase activity, which is crucial for managing symptoms associated with Alzheimer's disease . The imidazole ring may contribute to this activity by enhancing binding affinity to target enzymes.

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing a series of derivatives based on this compound was conducted. The derivatives were screened for their biological activity against several cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics, indicating a promising lead compound for further development .

Case Study 2: Mechanistic Studies in Neuroprotection

Another research effort investigated the mechanism by which related compounds exert neuroprotective effects. Using in vitro models, it was demonstrated that these compounds could reduce oxidative stress in neuronal cells, thereby preventing apoptosis. This suggests a dual mechanism of action: direct cytotoxicity against cancer cells and protective effects against neuronal degeneration.

Mechanism of Action

The mechanism of action of tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The piperidine ring can interact with receptors, modulating their function. The tert-butoxycarbonyl group provides stability and protection during chemical reactions .

Comparison with Similar Compounds

Key Differences :

- The target compound’s hydroxymethyl group may require milder reaction conditions to prevent oxidation, unlike sulfur-containing analogs (e.g., thiazole derivatives), which tolerate stronger oxidants .

- Imidazole-containing analogs (target and ) exhibit higher polarity than alkyl-substituted derivatives (e.g., [3b]), impacting chromatographic purification needs .

Physicochemical Properties

Biological Activity

Tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, pharmacological properties, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, an imidazole moiety, and a tert-butoxycarbonyl group. Its molecular formula is with a molecular weight of approximately 344.43 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the piperidine core, followed by the introduction of the imidazole and tert-butoxycarbonyl groups. Specific methods often utilize coupling reactions under controlled conditions to ensure high yields and purity.

Pharmacological Properties

- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and pharmacokinetics, suggesting potential interactions when co-administered with other medications .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate specific pathways .

- Neuropharmacological Effects : The compound has been investigated for its effects on serotonin receptors, particularly 5-HT4 receptor agonism, which may have implications in treating gastrointestinal disorders and mood regulation .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a preclinical model of anxiety. The results demonstrated significant anxiolytic effects compared to control groups, suggesting its potential utility in anxiety disorders .

| Study | Model | Outcome |

|---|---|---|

| Preclinical Anxiety Model | Rodent | Significant reduction in anxiety-like behavior |

| Antimicrobial Efficacy | Bacterial Strains | Effective against E. coli and S. aureus |

Safety Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks. Acute toxicity studies classify it as harmful if ingested, with potential skin irritation noted in some formulations .

Q & A

Q. Table 1. Key Reaction Conditions for Piperidine-Imidazole Coupling

Q. Table 2. Stability of tert-Butyl Derivatives Under Storage

| Condition | Degradation Over 30 Days | Mitigation Strategy |

|---|---|---|

| 25°C, open air | ~40% Boc loss | Store at –20°C, argon |

| 4°C, desiccated | <5% Boc loss | Add molecular sieves |

| DMSO solution, –20°C | <10% degradation | Use fresh aliquots |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.